4-bromo-N-(2-tert-butylsulfanylethyl)benzamide
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Overview
Description
4-bromo-N-(2-tert-butylsulfanylethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a benzamide group, and a tert-butylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-tert-butylsulfanylethyl)benzamide typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with an amine to form the benzamide. This step often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Thioether Formation: The final step involves the introduction of the tert-butylsulfanyl ethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide with a tert-butylthiol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-tert-butylsulfanylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the bromine atom or to modify the benzamide group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides; bases like NaH, potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated benzamide, reduced benzamide derivatives
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-bromo-N-(2-tert-butylsulfanylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-tert-butylsulfanylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the tert-butylsulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide: Similar in structure but contains a quinoline and thiazoline ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
4-bromo-N-(2-tert-butylsulfanylethyl)benzamide is unique due to the presence of the tert-butylsulfanyl ethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
IUPAC Name |
4-bromo-N-(2-tert-butylsulfanylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-13(2,3)17-9-8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDCSHNIYVTAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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